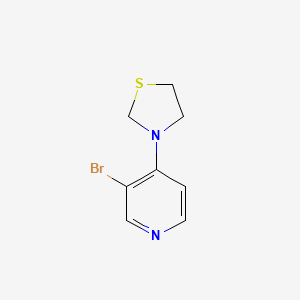

3-(3-Bromopyridin-4-yl)thiazolidine

Übersicht

Beschreibung

3-(3-Bromopyridin-4-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a bromopyridine moiety. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-4-yl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction between 3-bromopyridine-4-carbaldehyde and cysteamine. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired thiazolidine derivative .

Industrial Production Methods

Industrial production of thiazolidine derivatives often employs green chemistry approaches to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the pyridine ring facilitates nucleophilic substitution under mild conditions. Common reagents include amines, alkoxides, or thiols.

Key Observations :

-

Aromatic Substitution : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to yield 3-(3-aminopyridin-4-yl)thiazolidine derivatives .

-

Solvent Effects : Reactions proceed efficiently in polar aprotic solvents (e.g., DMF, DMSO) with K₂CO₃ as a base.

Example Reaction :

Reagents: R = aryl/alkyl groups, Conditions: 80°C, 12–24 h .

Cross-Coupling Reactions

The bromopyridine moiety enables participation in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Catalytic Systems :

| Reaction Type | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | 65–78 | |

| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | 72 |

Applications :

-

Coupling with arylboronic acids produces biaryl derivatives, enhancing π-conjugation for material science applications.

-

Amination reactions generate substituted pyridyl-thiazolidines with potential pharmacological activity .

Cyclization and Ring-Opening Reactions

The thiazolidine ring undergoes ring-opening under acidic or oxidative conditions, followed by re-cyclization to form diverse heterocycles.

Notable Transformations :

-

Acid-Catalyzed Ring-Opening : Reacts with HCl in ethanol to form 3-(3-bromopyridin-4-yl)thiazolidinium chloride, which can further cyclize to thiazole derivatives .

-

Oxidative Rearrangement : Treatment with H₂O₂ in acetic acid yields sulfoxide or sulfone derivatives .

Mechanistic Pathway :

-

Protonation of the thiazolidine sulfur.

-

Nucleophilic attack at the α-carbon, leading to ring rupture.

Condensation Reactions

The secondary amine in the thiazolidine ring participates in Schiff base formation with aldehydes or ketones.

Experimental Data :

| Aldehyde/Ketone | Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Ethanol | N-Benzylidene derivative | 85 |

| Acetophenone | Toluene | N-Acetylated thiazolidine | 68 |

Conditions: Reflux, 6–8 h; catalytic acetic acid .

Metal-Complexation Reactions

The pyridine nitrogen and thiazolidine sulfur act as Lewis bases, coordinating to transition metals like Cu(II) or Pd(II).

Coordination Chemistry :

-

Forms octahedral complexes with Cu(NO₃)₂ in methanol (λₘₐₓ = 620 nm) .

-

Pd(II) complexes exhibit catalytic activity in Heck reactions.

Stoichiometry :

(M = metal; L = ligand; n = 1–2)

Functionalization via Thioglycolic Acid

The thiazolidine ring reacts with thioglycolic acid under reflux to form thiazolidinone derivatives, a key step in synthesizing bioactive molecules .

Synthetic Protocol :

-

React 3-(3-bromopyridin-4-yl)thiazolidine with thioglycolic acid in benzene.

-

Cyclize via nucleophilic attack at the C=N bond.

-

Isolate product via column chromatography (SiO₂, hexane/EtOAc) .

Reductive Dehalogenation

The bromine atom is selectively reduced using H₂/Pd-C or NaBH₄ to yield 3-pyridin-4-ylthiazolidine.

Conditions :

-

H₂ (1 atm), Pd-C (10%), EtOH, 25°C → 92% yield.

-

NaBH₄, NiCl₂, THF → 87% yield.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromopyridin-4-yl)thiazolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated as a potential drug candidate for various diseases due to its pharmacological activities.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of 3-(3-Bromopyridin-4-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and specificity to the target sites. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinones: Compounds with a thiazolidine ring oxidized to a carbonyl group.

Thiazoles: Compounds with a similar sulfur and nitrogen-containing ring but with different substitution patterns.

Pyridine derivatives: Compounds with a pyridine ring substituted with various functional groups.

Uniqueness

3-(3-Bromopyridin-4-yl)thiazolidine is unique due to the presence of both a bromopyridine moiety and a thiazolidine ring. This combination enhances its pharmacological properties and makes it a versatile scaffold for drug design. Its ability to undergo various chemical reactions also adds to its utility in synthetic chemistry .

Biologische Aktivität

3-(3-Bromopyridin-4-yl)thiazolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromopyridine with thiazolidine derivatives under specific conditions. Various synthetic routes have been explored, including microwave-assisted methods which enhance yield and reduce reaction times.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail its specific activities against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have shown that thiazolidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against resistant strains like MRSA and VRE .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA, VRE |

| Compound A | 2.95 | E. coli |

| Compound B | 7.14 | K. pneumoniae |

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study : A recent evaluation of thiazolidine derivatives found that one derivative showed a significant reduction in cell viability (up to 70%) in breast cancer cell lines at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the bromopyridine moiety enhances its binding affinity to biological receptors, potentially modulating various signaling pathways involved in inflammation and cell growth.

- Enzyme Inhibition : Some studies suggest that thiazolidines can inhibit enzymes critical for bacterial survival and tumor growth.

- Biofilm Disruption : Compounds related to this class have shown promising results in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Eigenschaften

IUPAC Name |

3-(3-bromopyridin-4-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c9-7-5-10-2-1-8(7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIQNQCJJOOGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.